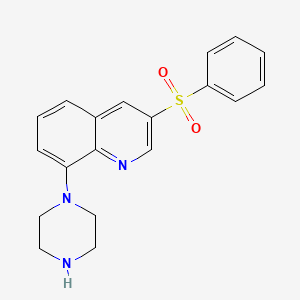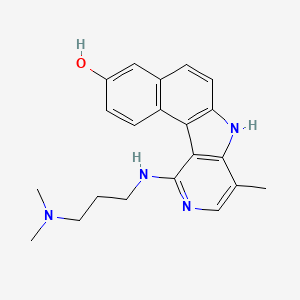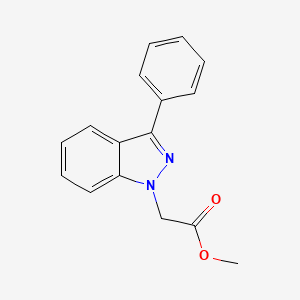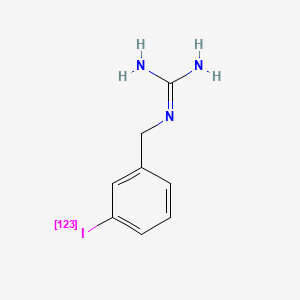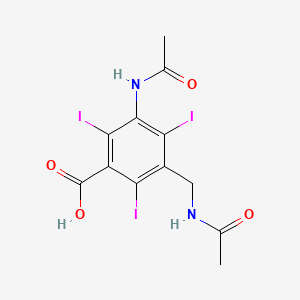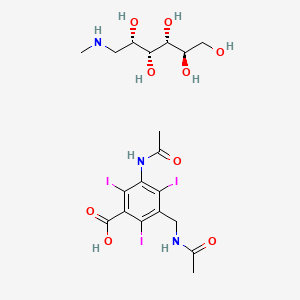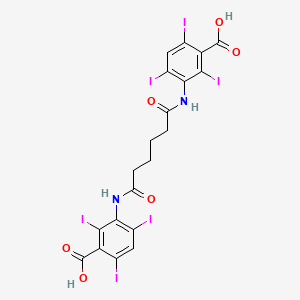
碘帕米醇
描述
碘帕米醇是一种由百时美施贵宝诊断公司开发的非离子型、低渗性碘化造影剂。它广泛应用于医学影像,特别是心血管系统的血管造影。 碘帕米醇有多种浓度可供选择,范围从 200 到 370 mgI/mL .
作用机制
碘帕米醇通过使造影剂流动路径中的血管和解剖结构不透明,从而充当放射造影剂。这种不透明度在成像过程中增强了这些结构的可见度。 该化合物的非离子型和低渗性质有助于其有效性和安全性 .
相似化合物:
- 依克索兰
- 碘普罗胺
- 碘帕麦醇
比较: 碘帕米醇由于其非离子型和低渗性质而具有独特之处,与高渗性碘化造影剂相比,可以降低不良反应的风险。 研究表明,与碘帕米醇相比,依克索兰和碘普罗胺在生物转化方面更有效,这突出了其在生物系统中的稳定性和持久性 .
科学研究应用
碘帕米醇具有广泛的科学研究应用:
化学: 用作各种分析技术的参考标准.
生物学: 用于细胞成像和对比度增强研究.
医学: 主要用于血管造影、计算机断层扫描 (CT) 和其他放射学程序的诊断影像.
工业: 用于开发新型造影剂和成像技术.
生化分析
Biochemical Properties
Iopamidol plays a crucial role in biochemical reactions due to its iodine content, which is responsible for its radiopaque properties. It interacts with various biomolecules, including enzymes and proteins, primarily through non-covalent interactions. These interactions are essential for its function as a contrast agent, as they facilitate the distribution and retention of Iopamidol in specific tissues. For instance, Iopamidol has been shown to interact with albumin, a major plasma protein, which aids in its transport and distribution within the body .
Cellular Effects
Iopamidol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Iopamidol can induce oxidative stress in certain cell types, leading to the activation of stress response pathways. This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, Iopamidol has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of Iopamidol at the molecular level involves its interaction with biomolecules, such as proteins and enzymes. Iopamidol binds to these biomolecules through non-covalent interactions, which can lead to changes in their conformation and activity. For example, Iopamidol has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux. Furthermore, Iopamidol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iopamidol have been observed to change over time. Iopamidol is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that Iopamidol can have persistent effects on cellular function, including sustained oxidative stress and alterations in gene expression. These effects are particularly evident in in vitro studies, where cells are continuously exposed to Iopamidol .
Dosage Effects in Animal Models
The effects of Iopamidol vary with different dosages in animal models. At low doses, Iopamidol is generally well-tolerated and does not cause significant adverse effects. At higher doses, Iopamidol can induce toxicity, including nephrotoxicity and hepatotoxicity. These toxic effects are dose-dependent and are associated with increased oxidative stress and inflammation in the affected tissues. Threshold effects have also been observed, where certain doses of Iopamidol are required to elicit specific biological responses .
Metabolic Pathways
Iopamidol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites. These metabolites are then excreted through the kidneys. Iopamidol can also affect metabolic flux by inhibiting the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Iopamidol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Albumin, a major plasma protein, plays a significant role in the transport of Iopamidol within the bloodstream. Additionally, Iopamidol can interact with cell membrane transporters, which facilitate its uptake and distribution within specific tissues. These interactions are crucial for the localization and accumulation of Iopamidol in target areas, such as the kidneys and liver .
Subcellular Localization
The subcellular localization of Iopamidol is influenced by its interactions with targeting signals and post-translational modifications. Iopamidol can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. This localization is essential for its activity and function, as it allows Iopamidol to exert its effects on specific cellular processes. For example, Iopamidol has been shown to accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
准备方法
合成路线和反应条件: 碘帕米醇的合成涉及多个步骤。一种常见的方法包括将化合物与酰化剂(如 (S)-2-(乙酰氧基)丙酰氯)在反应介质中反应。然后用 pH 值在 0 到 7 之间的含水溶液进行水解,使用水或稀碱溶液(如氢氧化钠或氢氧化钾)。 然后将中间体进行碱性水解,以恢复 (S)-2-(羟基)丙酰基,得到碘帕米醇 .
工业生产方法: 碘帕米醇的工业生产通常采用一锅法合成,不进行中间体分离。 这种方法的优点是减少了溶剂回收和循环利用的需要,从而提高了产率和成本效益 .
化学反应分析
反应类型: 碘帕米醇会发生各种化学反应,包括氧化、还原和取代。 例如,它可以被铁/亚硫酸盐体系转化,涉及多种反应性物质,如 Fe(IV)、SO4•− 和 SO5•− .
常用试剂和条件: 碘帕米醇反应中常用的试剂包括硫酸、氢氧化钠和氢氧化钾。 反应条件通常涉及特定的 pH 值和温度,以促进所需的转化 .
相似化合物的比较
- Iohexol
- Iomeprol
- Iopromide
Comparison: Iopamidol is unique due to its nonionic and low-osmolar properties, which reduce the risk of adverse reactions compared to high-osmolar iodinated contrast agents. Studies have shown that iohexol and iomeprol are more effectively biotransformed in comparison to Iopamidol, highlighting its stability and persistence in biological systems .
属性
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023158 | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ... | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
60166-93-0, 66108-95-0 | |
| Record name | Iopamidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopamidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iohexol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at about 300 °C without melting | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


